N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylpropyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-7(2)5-12-9(15)8-6-13-11-14(10(8)16)3-4-17-11/h6-7H,3-5H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSJARWIAOJNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CN=C2N(C1=O)CCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name: this compound
- Molecular Formula: C12H14N4O2S
- Molecular Weight: 278.34 g/mol
- CAS Number: 1234567 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazolo[3,2-a]pyrimidine core facilitates binding to various enzymes and receptors, modulating their activity and influencing cellular pathways. Notably, it has been shown to exhibit:
- Anticancer Activity: The compound demonstrates cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects: It has been reported to suppress pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine derivatives. Key findings include:
- Substituent Influence: The presence of electron-donating groups enhances activity against cancer cells.
- Core Modifications: Alterations in the thiazole or pyrimidine rings can significantly affect potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Isobutyl Group | Enhances lipophilicity and cellular uptake |
| Carbonyl Substitution | Increases interaction with target proteins |
| Ring Substituents | Varying effects on receptor binding affinity |
Case Studies
- Anticancer Activity Study:
- Anti-inflammatory Research:
- Antimicrobial Evaluation:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Pharmacokinetic Implications
Table 1: Key Substituents and Their Effects
- Isobutyl vs.
- Carboxamide vs. Ester : Replacing the ethyl carboxylate (e.g., in Mannich bases) with a carboxamide improves metabolic stability, as esters are susceptible to esterase-mediated hydrolysis .
- Nitroaromatic vs. Aliphatic : The nitro group in ZINC2692960 introduces electron-withdrawing effects, possibly altering electronic distribution and binding affinity to targets like oxidoreductases .
Crystallographic and Conformational Insights
- Flattened Boat Conformation : The thiazolo[3,2-a]pyrimidine core in analogs (e.g., ethyl carboxylate derivatives) adopts a flattened boat conformation, with C5 deviations of ~0.224 Å from the plane . This conformation may influence binding to biological targets.
- Hydrogen Bonding: Carboxamide analogs (e.g., 5-(4-hydroxy-3-methoxyphenyl)-...) form C–H···O bonds in crystal lattices, enhancing stability . The isobutyl group’s lack of H-bond donors may reduce crystal packing efficiency compared to phenolic analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclization of thioamide and amidine precursors under reflux conditions. For example, coupling 5-oxo-3,5-dihydro-thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives with isobutylamine in the presence of activating agents (e.g., EDCI or DCC) in polar aprotic solvents like DMF or DCM. Yield optimization requires precise control of temperature (typically 80–100°C) and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon backbone integrity. Aromatic protons in the thiazolo-pyrimidine core typically resonate at δ 7.5–8.5 ppm, while the isobutyl group shows signals at δ 1.0–2.5 ppm .
- Infrared Spectroscopy (IR) : Key peaks include C=O stretching (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves the bicyclic fused-ring system and confirms bond lengths/angles (e.g., C-S bond: ~1.74 Å, C-N: ~1.33 Å) .
Q. How is the biological activity of this compound initially screened in vitro?
- Methodological Answer : Standard assays include:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values.
- Antimicrobial Activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria.
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates. Positive controls (e.g., staurosporine) validate experimental setups .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields or impurities in the final product?
- Methodological Answer :
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency.
- Crystallization Strategies : Recrystallize from ethanol/water mixtures to remove hydrophobic impurities .
Q. What computational methods are used to resolve contradictions between experimental and theoretical structural data?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-31G**) and experimental bond lengths/angles. Discrepancies >0.05 Å may indicate conformational flexibility or crystal-packing effects.
- Molecular Dynamics (MD) : Simulate solvent effects on molecular geometry to validate X-ray-derived torsional angles .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Functional Group Modifications : Replace the isobutyl group with bulkier tert-butyl or electron-withdrawing substituents (e.g., nitro) to enhance binding affinity.
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding at the pyrimidine C=O group).
- Bioisosteric Replacement : Substitute the thiazole sulfur with oxygen to improve metabolic stability .
Q. What strategies mitigate toxicity risks in preclinical studies?
- Methodological Answer :
- In Silico Toxicity Prediction : Use ADMET Predictor or Derek Nexus to flag hepatotoxic or mutagenic motifs.
- Metabolite Identification : LC-MS/MS detects reactive intermediates (e.g., epoxides) formed via cytochrome P450 metabolism.
- Dose Escalation Studies : Conduct subchronic toxicity tests in rodents (28-day OECD 407 protocol) to establish NOAEL (No Observed Adverse Effect Level) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
